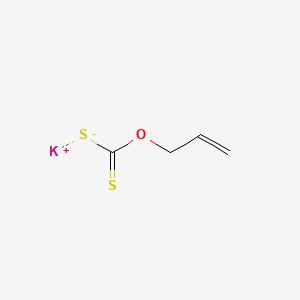

Potassium allyl xanthate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

5454-74-0 |

|---|---|

Molecular Formula |

C4H5KOS2 |

Molecular Weight |

172.3 g/mol |

IUPAC Name |

potassium;prop-2-enoxymethanedithioate |

InChI |

InChI=1S/C4H6OS2.K/c1-2-3-5-4(6)7;/h2H,1,3H2,(H,6,7);/q;+1/p-1 |

InChI Key |

IZXCKOBEDZSYQB-UHFFFAOYSA-M |

Canonical SMILES |

C=CCOC(=S)[S-].[K+] |

Origin of Product |

United States |

Synthesis Methodologies and Mechanistic Investigations

Classical Xanthation Pathways for Potassium Allyl Xanthate

The underlying mechanism of xanthation is a two-step, alkoxide-mediated process.

Alkoxide Formation: The first step involves the deprotonation of allyl alcohol by potassium hydroxide (B78521). This acid-base reaction results in the formation of a potassium allyloxide intermediate and water. The potassium allyloxide is a potent nucleophile, which is crucial for the subsequent step. orientjchem.org

Nucleophilic Addition: The highly nucleophilic oxygen atom of the potassium allyloxide attacks the electrophilic carbon atom of carbon disulfide. This nucleophilic addition leads to the formation of the O-allyl xanthate anion, with potassium as the counter-ion.

The reaction is generally carried out by first mixing the alcohol and the alkali base to form the alkoxide, sometimes with refluxing to ensure complete formation, before the slow addition of carbon disulfide. orientjchem.org

The efficiency, yield, and purity of this compound synthesis are highly dependent on the careful control of several reaction parameters. mdpi.com Optimization studies focus on manipulating these variables to maximize product formation while minimizing side reactions and the presence of unreacted starting materials. mdpi.comgoogle.com

Temperature is a critical parameter in xanthate synthesis. While elevated temperatures can increase reaction rates, they can also promote the decomposition of the xanthate product and lead to undesirable side reactions. mdpi.comresearchgate.net Research indicates that maintaining a controlled, relatively low temperature is often optimal for achieving high purity. For instance, in the synthesis of similar potassium alkyl xanthates, increasing the reaction temperature from a 30-35 °C range to 40 °C resulted in a decrease in product purity from 96.6% to 93.4%. google.com Other solvent-based methods specify optimal temperature ranges between 10 °C and 22 °C to achieve purities upwards of 98%. google.comgoogle.com The exothermic nature of the reaction necessitates efficient heat removal to maintain the desired temperature, which is often better managed in solvent-based systems. google.com

Table 1: Effect of Temperature on Potassium Ethyl Xanthate Purity This table illustrates the impact of reaction temperature on the final purity of a similar xanthate compound, highlighting the trend applicable to this compound synthesis.

| Reaction Temperature (°C) | Final Product Purity (%) |

|---|---|

| 30-35 | 96.6 |

| 40 | 93.4 |

The stoichiometry of the reactants—allyl alcohol, potassium hydroxide, and carbon disulfide—significantly impacts the reaction outcome. To ensure the complete conversion of the limiting reagent, typically potassium hydroxide, a slight excess of the other reactants is often employed. mdpi.com Studies on various potassium alkyl xanthates have shown that using an excess of alcohol (3% to 10%) and carbon disulfide (4% to 7%) can be optimal. mdpi.com In a specific high-purity synthesis of potassium n-amyl xanthate, a molar ratio of potassium hydroxide to n-pentanol to carbon disulfide of 1:8:1.05 yielded a product with 98.5% purity. google.com However, an excessive amount of reactants can lead to the formation of by-products and complicate the purification process. bg.ac.rs

Table 2: Effect of Molar Ratio on Potassium Alkyl Xanthate Purity This table shows examples of reactant molar ratios and the resulting product purity for various high-grade potassium alkyl xanthates, demonstrating the importance of this parameter.

| Xanthate Product | Molar Ratio (KOH : Alcohol : CS₂) | Final Product Purity (%) |

|---|---|---|

| Potassium Ethyl Xanthate | 1 : 4 : 1.05 (mass ratio) | 96.5 |

| Potassium n-Amyl Xanthate | 1 : 8 : 1.05 (mole ratio) | 98.5 |

| Potassium n-Amyl Xanthate | 1 : 9 : 1.05 (mole ratio) | 96.58 |

The choice of reaction medium, or lack thereof, defines the synthesis method. The "kneading method" involves the direct reaction of the components without a solvent, which is simple but suffers from poor heat and mass transfer, often resulting in lower purity and yield. google.comgoogle.com

The "solvent method" is generally preferred for producing high-purity xanthates. google.com In this approach, the reaction is carried out in an inert organic solvent. The solvent helps to dissipate the heat generated during the exothermic reaction, ensures homogeneity of the reaction mixture, and facilitates higher conversion rates. google.com Tetrahydrofuran (B95107) has been successfully used as a reaction medium, yielding products with purities as high as 98.2%. google.comgoogle.com Xylene is another solvent employed in the synthesis of aqueous solutions of xanthates. mdpi.combg.ac.rs The use of a solvent system generally results in a product with higher purity and less odor compared to solvent-free methods. google.com

The duration of the reaction is a key factor in ensuring its completion. Insufficient reaction time can lead to a low conversion rate and a high content of unreacted materials in the final product. For example, a synthesis of potassium ethyl xanthate showed that a reaction time of 30 minutes resulted in a product purity of only 93.1%, whereas a longer duration of 120 minutes under otherwise similar conditions yielded a much purer product. google.com Conversely, excessively long reaction times may not significantly increase the yield and could potentially lead to product degradation. mdpi.com Optimized procedures for various xanthates often cite reaction times ranging from 2.5 to 5 hours to achieve maximum yield and purity. mdpi.comgoogle.com

Table 3: Effect of Reaction Time on Potassium Ethyl Xanthate Purity This data illustrates how extending the reaction time can significantly improve product purity in a representative xanthate synthesis.

| Reaction Time (minutes) | Final Product Purity (%) |

|---|---|

| 30 | 93.1 |

| 120 | 96.6 |

Control and Minimization of By-product Formation

The primary synthesis of alkali alkyl xanthates involves the reaction of an alcohol with an alkali hydroxide and carbon disulfide. However, several side reactions can occur, leading to the formation of by-products. Key among these are the reactions of carbon disulfide and residual alkali (e.g., sodium or potassium hydroxide), which can produce trithiocarbonates and carbonates. mdpi.com Additionally, unreacted alkali can promote the decomposition of the final xanthate product. google.com

The control and minimization of these by-products are achieved through the careful optimization of several reaction parameters. mdpi.com An optimized laboratory procedure that is scalable to industrial production emphasizes intensive mixing to maximize collisions between reacting molecules, precise temperature control, and optimal molar ratios of reactants. mdpi.com For instance, research on sodium ethyl xanthate synthesis found that the highest conversion was achieved with a specific molar ratio of reactants and that increasing reactant concentration beyond an optimal point led to more by-products due to difficulties in mixing a concentrated suspension. researchgate.net

Strategies to improve product quality and yield include:

Solvent Systems: Using a solvent like xylene can create a suspension of the xanthate product, which can then be separated, while the solvent is recycled for subsequent syntheses. mdpi.com Another approach uses an excess of carbon disulfide as both a reactant and a solvent, followed by recovery and recycling. google.com

Phase Transfer Catalysis: The use of phase transfer catalysts has been shown to reduce reaction times and suppress the formation of unwanted orange-red by-products in the synthesis of sodium isobutyl xanthate. mdpi.com

Reaction Conditions: A patented method for producing high-grade potassium xanthate involves the wet crushing of flaky alkali in alcohol before the addition of carbon disulfide, a technique that promotes the desired reaction and improves the material conversion rate to over 95%. google.com Maintaining a controlled temperature, for example between 30-35 °C, during the reaction is also critical to minimizing side reactions. google.com

| Parameter | Optimal Condition/Strategy | Rationale | Source(s) |

| Molar Ratio | Optimized for specific xanthate (e.g., EtOH/NaOH/CS₂ = 1.1/1.1/1.0 for Na-EtX) | Prevents excess reactants that lead to by-products like trithiocarbonates. | researchgate.net |

| Temperature | Controlled, often in the range of 25-40 °C. | Avoids decomposition of the product and reduces side reactions. | mdpi.comgoogle.com |

| Mixing | Intensive and continuous. | Maximizes contact between reactants and ensures a homogenous reaction mixture. | mdpi.com |

| Catalyst | Use of Phase Transfer Catalysts (e.g., TBAC). | Accelerates the primary reaction, reducing overall time and by-product formation. | mdpi.com |

| Physical Form of Alkali | Wet crushing of flaky alkali in alcohol. | Increases surface area and reactivity, promoting the main reaction over side reactions. | google.com |

| Solvent | Use of an inert solvent (e.g., xylene) or excess CS₂. | Facilitates product separation and reactant purity; allows for recycling. | mdpi.comgoogle.com |

Advanced Synthetic Approaches to this compound Derivatives

While the core synthesis of this compound is well-defined, advanced methods have been developed to synthesize its derivatives, particularly aryl xanthates. These methods utilize highly reactive intermediates to forge new carbon-sulfur bonds.

Aryne-Mediated Synthesis of Aryl Xanthates

Arynes, highly reactive intermediates derived from aromatic rings, have become powerful tools in organic synthesis. orgsyn.orgresearchgate.net Their reactions with potassium xanthates provide an efficient, odorless method for synthesizing highly functionalized aryl xanthates. nih.gov This approach is notable for its ability to create complex structures, including tetrasubstituted benzenes with bromo, xanthate, and other functional moieties, in a regioselective manner. nih.gov

The fundamental reaction between an aryne and a xanthate proceeds via a nucleophilic addition mechanism. nih.gov The process is initiated by the nucleophilic attack of the xanthate anion on one of the sp-hybridized carbons of the aryne. This attack generates a highly reactive aryl anion intermediate. nih.gov Subsequent protonation of this anion, often by the solvent such as acetonitrile, yields the final aryl xanthate product, a process referred to as hydrothiolation. nih.gov The efficiency of this step can be influenced by the counter-cation of the xanthate; potassium xanthates, when used with a crown ether like 18-crown-6 (B118740) to complex the potassium ion, have shown excellent reactivity. nih.gov The regioselectivity of the nucleophilic addition to substituted arynes is governed by both electronic and steric factors of the substituents on the aryne. nih.gov

| Aryne Precursor | Potassium Xanthate | Product (Aryl Xanthate) | Yield | Source |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Potassium O-ethyl xanthate | O-Ethyl S-phenyl carbonodithioate | 93% | nih.gov |

| 4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Potassium O-ethyl xanthate | S-(3,4-Dimethoxyphenyl) O-ethyl carbonodithioate | 97% | nih.gov |

| 4-Fluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Potassium O-ethyl xanthate | O-Ethyl S-(3-fluorophenyl) carbonodithioate | 94% | nih.gov |

| 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Potassium O-ethyl xanthate | O-Ethyl S-(3-methoxyphenyl) carbonodithioate | 91% | nih.gov |

The aryl xanthates produced from the hydrothiolation of arynes are not merely end products but serve as versatile intermediates for the synthesis of a wide array of other organosulfur compounds. nih.gov Their utility as stable, odorless thiol equivalents makes them valuable in further transformations. For example, these aryl xanthates can be readily converted into complex heterocyclic structures, such as phenothiazines and thianthrenes, through simple, subsequent reaction protocols. nih.gov This demonstrates the synthetic power of using aryne-generated xanthates as building blocks for diverse and valuable organosulfur molecules. nih.gov

Diaryliodonium Salt Reactions for Organosulfur Compound Formation

Diaryliodonium salts are hypervalent iodine compounds that have gained prominence as powerful electrophilic arylating reagents. beilstein-journals.org They are capable of transferring one of their aryl groups to a wide variety of nucleophiles, making them highly useful for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov This reactivity can be harnessed for the synthesis of organosulfur compounds, including aryl xanthate derivatives, by using a xanthate salt as the nucleophile.

A significant advantage of using diaryliodonium salts is the ability to conduct arylations under transition-metal-free conditions. nih.gov This circumvents issues related to catalyst cost, toxicity, and removal from the final product. The reaction proceeds via the nucleophilic attack of a species, such as a xanthate anion, on the electrophilic iodonium (B1229267) salt, leading to the formation of the arylated product and an iodoarene by-product. nih.gov The development of efficient, one-pot methods to synthesize the diaryliodonium salts themselves from simple arenes and iodoarenes using inexpensive and readily available oxidants like Oxone has further increased the accessibility and practicality of this methodology. beilstein-journals.org These metal-free approaches offer a mild and chemoselective route to complex ortho-functionalized diaryl ethers and related structures. nih.gov

Mechanistic Pathways of C-S Bond Formation

The formation of the carbon-sulfur (C-S) bond is the pivotal step in the synthesis of this compound. This process occurs through a well-established nucleophilic addition reaction. The synthesis is fundamentally a two-component reaction in a suitable medium, often carried out under catalyst-free conditions rsc.org. The industrial process typically involves reacting an alcohol with carbon disulfide and a strong alkali, such as potassium hydroxide google.comgoogle.com.

The mechanism initiates with the reaction between allyl alcohol and potassium hydroxide, which deprotonates the alcohol to form the potassium allyloxide intermediate. This alkoxide is a potent nucleophile. The subsequent and crucial step is the nucleophilic attack of the allyloxide anion on the electrophilic carbon atom of carbon disulfide (CS₂) scirp.org. This attack results in the formation of the allyl xanthate anion, with the potassium ion acting as the counter-ion. The entire process is a direct and efficient method for creating the O-C-S linkage characteristic of xanthates.

Quantum-chemical calculations have provided deeper insights into the reactivity of xanthates and the nature of the C-S bond rsc.org. Studies on the reactions of potassium xanthates with other molecules, such as cyclic carbonates, have further illuminated the behavior of the sulfur atoms within the xanthate group rsc.orgrsc.org. For instance, the reaction between potassium O-methyl xanthate and propylene (B89431) carbonate involves a cascade of events initiated by the nucleophilic sulfur atom of the xanthate rsc.org. These advanced studies confirm the high nucleophilicity of the xanthate group, a direct consequence of the initial C-S bond formation, which underpins its utility in further chemical transformations rsc.org.

Synthesis of Xanthate-Based Radical Initiators and Chain Transfer Agents

This compound and its structural analogues serve as crucial precursors in the synthesis of specialized radical initiators and, more significantly, chain transfer agents (CTAs) for controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization rsc.org. When used for this specific purpose, the technique is often referred to as Macromolecular Design via the Interchange of Xanthates (MADIX) nih.govresearchgate.net. The effectiveness of these CTAs is highly dependent on the nature of the activating group (Z group, the O-allyl moiety in this case) and the leaving group (R group) nih.gov.

The general synthesis of a xanthate-based CTA involves the reaction of a potassium O-alkyl xanthate salt with an appropriate alkylating agent, typically an alkyl halide nih.gov. This reaction substitutes the potassium ion with an organic 'R' group, which is designed to be a good homolytic leaving group to initiate and control the polymerization process. This modular approach allows for the creation of a wide array of CTAs tailored for specific monomers and polymerization conditions.

Researchers have developed numerous xanthate-based CTAs for the controlled polymerization of a variety of monomers. nih.govacs.org For example, α-amido trifluoromethyl xanthates have been synthesized and identified as highly reactive CTAs for the RAFT/MADIX polymerization of styrene (B11656) nih.gov. In another instance, a photofunctional xanthate-type CTA was produced through an efficient two-step, one-pot synthesis and was successfully used in the RAFT/MADIX polymerization of monomers like styrene, methyl methacrylate (B99206), and vinyl acetate (B1210297) acs.org. The resulting polymers are macrophotoinitiators that can be used to create block copolymers acs.org.

The versatility of xanthates allows them to be incorporated into more complex systems. For instance, they can be used as photo-iniferters (initiator-transfer agent-terminator) where light is used to control the polymerization, offering high spatial and temporal control nih.gov. In such systems, the xanthate is activated by light, fragmenting into a transient R-radical that initiates polymerization and a persistent xanthate radical that deactivates the growing chain, leading to a controlled process nih.gov. Furthermore, photocatalytic systems using iridium-based catalysts and blue LEDs can activate xanthates to generate electrophilic radicals for various organic transformations, avoiding the need for high temperatures or stoichiometric amounts of traditional initiators like peroxides researchgate.netresearchgate.net.

The table below summarizes examples of synthesized xanthate-based CTAs and their applications in polymerization.

Table 1: Examples of Synthesized Xanthate-Based Radical Initiators and Chain Transfer Agents

| Xanthate CTA Type | Monomer(s) Polymerized | Key Research Finding | Reference(s) |

|---|---|---|---|

| Photofunctional Benzoin-CTA | Styrene, Methyl Methacrylate (MMA), Vinyl Acetate (VAc) | Produced well-controlled macrophotoinitiators with narrow molecular weight distributions for synthesizing block copolymers. | acs.org |

| Poly(ethylene glycol) (PEG) Xanthate | Methyl Methacrylate (MMA) | Utilized as a macro-RAFT agent for the controlled radical polymerization of MMA to form block copolymers. | researchgate.net |

| α-Amido Trifluoromethyl Xanthates | Styrene | Demonstrated beneficial substituent effects, identifying the most reactive xanthate reported to date for RAFT/MADIX of styrene. | nih.gov |

| O-Ethyl Xanthates | Heteroaromatic Compounds | Used in photocatalytic reactions to generate electrophilic radicals for direct alkylation of heteroaromatic systems. | researchgate.netresearchgate.net |

Chemical Reactivity and Transformation Pathways

Fundamental Reaction Mechanisms of Potassium Allyl Xanthate

The reactivity of this compound is primarily dictated by the dithiocarbonate group (-OCS2K), which can participate in a variety of chemical transformations.

Hydrolytic Decomposition Mechanisms and Product Analysis

Like other xanthates, this compound is susceptible to hydrolysis, particularly in acidic conditions. The stability of its aqueous solutions is pH-dependent, with rapid decomposition occurring at a pH below 9. In acidic environments, the xanthate ion is protonated to form the unstable allyl xanthic acid, which then decomposes.

The primary products of this hydrolytic decomposition are allyl alcohol, carbon disulfide (CS₂), and the corresponding potassium salt. The generation of the toxic and flammable gas, carbon disulfide, is a significant consideration in the handling and application of xanthates. Studies on various xanthates, including potassium amyl xanthate and sodium ethyl xanthate, confirm that this decomposition pathway is a general characteristic of this class of compounds, with the rate of CS₂ generation increasing as the pH of the solution decreases from 10 to 6. researchgate.netnasaco.chnii.ac.jp

Table 1: Products of Hydrolytic Decomposition

| Reactant | Conditions | Major Products |

|---|---|---|

| This compound | Aqueous solution, pH < 9 | Allyl Alcohol, Carbon Disulfide (CS₂), Potassium Salt |

This table summarizes the primary products formed during the acidic hydrolysis of this compound.

Oxidative Transformations and Disulfide Formation Pathways

This compound can be oxidized to form the corresponding disulfide, known as diallyl dixanthogen (B1670794). This transformation is a key reaction in various applications. While dissolved oxygen alone is often not effective in causing this oxidation in a homogenous solution, the reaction can proceed electrochemically or in the presence of catalysts. rsc.org For instance, studies on potassium ethyl xanthate have demonstrated that oxidation gives the diethyl dixanthogen disulfide. nasaco.ch This reaction involves the coupling of two xanthate molecules through the formation of a sulfur-sulfur bond.

4 CH₂=CHCH₂OCS₂K + 2 H₂O + O₂ → 2 (CH₂=CHCH₂OCS₂)₂ + 4 KOH

The formation of this disulfide is a one-electron oxidation process at each xanthate anion. rsc.org

Reactions with Electrophilic Species

The xanthate anion is a potent sulfur-based nucleophile and readily reacts with a variety of electrophilic compounds.

This compound serves as a useful reagent for preparing xanthate esters through reaction with alkyl and aryl halides. nasaco.ch In these SN2 reactions, the xanthate anion displaces a halide or other suitable leaving group, resulting in the formation of a new carbon-sulfur bond and yielding a xanthate ester. This method is a versatile route for introducing the xanthate functionality into organic molecules. For example, potassium xanthates can be used as thiol surrogates, reacting with aryl halides to form aryl alkyl thioethers. wikipedia.org A patented process also describes the reaction of alkyl xanthates with alcohols containing an allylic structure to produce alkyl xanthate allyl esters. nih.gov

Table 2: Alkylation Reaction of this compound

| Reactant 1 | Reactant 2 (Electrophile) | Product | Reaction Type |

|---|---|---|---|

| This compound | Alkyl Halide (R-X) | Allyl-S-C(=S)O-R (Xanthate Ester) | Nucleophilic Substitution |

| This compound | Aryl Halide (Ar-X) | Allyl-S-C(=S)O-Ar (Xanthate Ester) | Nucleophilic Substitution |

This table illustrates the formation of xanthate esters via alkylation of this compound.

The nucleophilic nature of the xanthate anion also allows it to react with acylating agents, such as acid chlorides. In a typical reaction, the potassium salt of a xanthic acid attacks the electrophilic carbonyl carbon of an acid chloride. This results in the displacement of the chloride ion and the formation of an S-acyl xanthate derivative, which is a type of alkyl xanthogen ester. nih.gov This process demonstrates the utility of potassium xanthates in synthesizing more complex sulfur-containing organic structures.

Cascade and Multi-Step Reactions Involving this compound

This compound and related xanthates are valuable reagents in initiating complex cascade and multi-step reactions, enabling the efficient synthesis of diverse molecular architectures.

One notable example is the catalyst-free reaction between potassium xanthates and five-membered cyclic carbonates, such as ethylene (B1197577) carbonate and propylene (B89431) carbonate. These reactions are characterized by the evolution of carbon dioxide (CO₂) and carbonyl sulfide (B99878) (COS) and lead to a variety of products, including alkoxides and polyalkylene sulfides. The distribution of these products can be controlled by adjusting reaction parameters like temperature and pressure. For instance, under reduced pressure at 90°C, the reaction can be directed to selectively form alkoxide-terminated sulfides with up to 95% selectivity.

Xanthates are also pivotal in radical chemistry. Radical cascade reactions can be initiated by the addition of a radical to the thiocarbonyl group of a xanthate. For example, N-allylamino-pyridines and pyrimidines can undergo a xanthate-triggered addition/cyclization cascade to form complex heterocyclic systems. Furthermore, potassium xanthates have been shown to act as catalysts in the polymerization of episulfides, facilitating the formation of high-molecular-weight polyalkylene sulfides that are enriched with disulfide bonds.

Table 3: Examples of Cascade Reactions Involving Xanthates

| Reaction Type | Xanthate Role | Key Reactants | Major Products | Ref. |

|---|---|---|---|---|

| Catalyst-Free Cascade | Nucleophile | Potassium Xanthate, Ethylene Carbonate | Alkoxides, Polyalkylene Sulfides, CO₂, COS | |

| Radical Cascade | Radical Precursor/Transfer Agent | Xanthate, N-Allylamino-pyridine, Radical Initiator | Fused Pyrrolidino-pyridines | |

| Episulfide Polymerization | Catalyst | Potassium Xanthate, Episulfide | High-Molecular-Weight Polyalkylene Sulfides |

This table provides an overview of selected cascade and multi-step reactions where xanthates play a crucial role.

Reactions with Cyclic Carbonates

The reaction of potassium xanthates, including this compound, with five-membered cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC) proceeds under catalyst-free conditions. nih.govrsc.org This process is characterized by a series of complex cascade reactions rather than a simple ring-opening polymerization as might be initially expected. nih.gov Key features of this transformation include the vigorous evolution of gases and the formation of both a solid precipitate and a liquid phase containing oligomeric species. nih.govrsc.org

The interaction is initiated by the nucleophilic attack of the xanthate on the cyclic carbonate. However, instead of leading to polycarbonate macromolecules, the reaction pathway is dominated by subsequent reorganizations due to the high electrophilicity of carbon atoms within the linear thiocarbonate intermediate formed after the initial ring-opening. nih.gov The distribution of the final products is highly dependent on the specific reaction parameters, such as temperature, pressure, and the presence of other reagents like water. nih.govrsc.org

Decarboxylation Mechanisms and CO2 Evolution

A primary characteristic of the reaction between this compound and cyclic carbonates is the significant evolution of carbon dioxide (CO₂). nih.govrsc.org This decarboxylation is a key step in the cascade process. The initial nucleophilic attack of the xanthate on the carbonate leads to a ring-opened intermediate. nih.gov This intermediate is unstable and undergoes further reactions. One of the dominant pathways involves a transformation characterized by the elimination of CO₂, a process known as decarboxylation. nih.gov

This reaction is not limited to CO₂; carbonyl sulfide (COS) is also evolved, indicating multiple decomposition pathways are active. nih.govrsc.org The intensive gas evolution signifies a fundamental shift away from a controlled polymerization mechanism towards a more complex series of elimination and rearrangement reactions. nih.gov The process is considered a decarboxylation-type reaction that drives the formation of subsequent intermediates. nih.gov

Formation Pathways of Alkoxides and Alkoxide-Terminated Sulfides

The solid precipitate formed during the reaction of this compound with cyclic carbonates is a mixture of various alkoxides and alkoxide-terminated sulfides. nih.govrsc.org The specific nature of these products depends on the cyclic carbonate used. For instance, reactions with ethylene carbonate (EC) yield potassium ethane-1,2-bis(olate), while propylene carbonate (PC) produces potassium propane-1,2-bis(olate). nih.govrsc.org

The formation of these compounds is the result of cascade reactions. nih.gov For example, the reaction between potassium O-methyl xanthate (used as a model compound) and PC can lead to the formation of potassium 1,1′-thiobis(propan-2-olate), a key sulfide product. nih.gov The selectivity of the reaction towards either alkoxides or alkoxide-terminated sulfides can be controlled by adjusting the reaction conditions. nih.govrsc.org

| Condition | Major Product | Achieved Selectivity | Notes |

|---|---|---|---|

| Reduced pressure, 90 °C | Alkoxide-terminated sulfide (e.g., potassium 1,1′-thiobis(propan-2-olate)) | Up to 95% | Favors the formation of sulfur-containing products. |

| Presence of water | Alkoxide (e.g., potassium propane-1,2-bis(olate)) | Up to 98% | Water influences the reaction pathway, favoring alkoxide formation. |

| Increased temperature | Sulfur-containing products (sulfides) | General Trend | A shift in the product balance is observed with rising temperature. nih.govrsc.org |

Polyalkylene Sulfide Oligomerization

While the solid phase contains alkoxides and their sulfide derivatives, the remaining liquid phase, or mother liquor, is found to contain polyalkylene sulfide oligomers. nih.govrsc.org These are short-chain polymers. The formation of these oligomers indicates that a form of polymerization does occur, but it is not the primary pathway and does not lead to high molecular weight polymers under these conditions. nih.gov

The chain growth of these polyalkylene sulfides is proposed to proceed from key intermediates formed during the cascade reactions. nih.govresearchgate.net The molecular weight of these oligomers is typically low.

| Cyclic Carbonate Used | Number Average Molecular Weight (Mn) Range |

|---|---|

| Ethylene Carbonate (EC) | 400–550 Da |

| Propylene Carbonate (PC) | 300–400 Da |

Mechanistic Elucidation via Integrated Experimental and Computational Approaches

The complex mechanisms underlying the reaction between potassium xanthates and cyclic carbonates have been investigated using a combination of experimental data and quantum-chemical calculations. nih.govrsc.org This integrated approach is crucial for understanding the various competing reaction pathways. nih.gov

Experimental observations, such as identifying the products in the precipitate and the liquid phase under different conditions, provide the foundation for mechanistic proposals. nih.govrsc.org These findings are then supplemented with computational methods, including Natural Bond Orbital (NBO) analysis and the scanning of the potential energy surface for proposed intermediates and transition states. nih.govrsc.org This dual approach allowed for the proposal of detailed mechanisms for the cascade reactions that lead to the formation of key intermediates and the final distribution of products. nih.gov For example, calculations of the total energy along a reaction coordinate can help to validate proposed steps, such as the intramolecular attack of a sulfur anion on a carbon center to form a cyclic intermediate. nih.gov

Radical-Mediated Transformations

Xanthates, as a class of compounds, are well-known for their utility in mediating radical reactions. The structure of this compound makes it a suitable precursor for generating radicals that can participate in a variety of transformations, most notably carbon-carbon bond formation. chimia.ch

Carbon-Carbon Bond Forming Reactions on Unactivated Alkenes

A significant application of xanthate chemistry is in the radical addition to alkenes. The "xanthate transfer" technology provides a powerful method for creating carbon-carbon bonds under mild and neutral experimental conditions. chimia.ch This process allows for the intermolecular radical addition onto even unactivated alkenes, which are typically challenging substrates for radical reactions. chimia.chnih.gov

The mechanism relies on the ability of the xanthate to act as a radical transfer agent. A radical generated from an initiator can react with the xanthate to create a new radical species. This radical has a sufficiently long lifetime to add across an unactivated carbon-carbon double bond. chimia.ch A key advantage of this method is that the product of the addition is itself a xanthate. This functionality can then be used for subsequent radical reactions to build more complex molecules or be converted into other functional groups through ionic chemistry. chimia.ch This technology opens up vast possibilities for combining different functional groups present in the xanthate and the alkene, making it a versatile tool in organic synthesis. chimia.ch

Coordination Chemistry of Allyl Xanthate Ligands

The allyl xanthate anion is a versatile ligand in coordination chemistry, capable of binding to metal centers in various modes. Its coordination behavior is crucial for its application in areas such as mineral flotation and the synthesis of novel inorganic complexes.

Bidentate Ligand Properties and Coordination Modes

Xanthate ligands, including allyl xanthate, are well-known for their ability to act as bidentate ligands, coordinating to a metal center through both sulfur atoms. researchgate.netresearchgate.net This chelation results in the formation of a stable four-membered ring. researchgate.net The electron-donating nature of the alkoxy group (in this case, the allyl group) enhances the electron density on the sulfur atoms, facilitating their coordination to metal ions. researchgate.net

The most common coordination modes for xanthate ligands are:

κ²S,S'-chelating: Both sulfur atoms bind to the same metal center, forming a chelate ring. researchgate.net

κS-monodentate: Only one sulfur atom coordinates to the metal center. researchgate.net

κS:κS'-bridging: The two sulfur atoms of the xanthate ligand bridge two different metal centers. researchgate.net

The allyl group itself can also coordinate to a metal center. Transition metal allyl complexes are a significant class of organometallic compounds. wikipedia.orgnumberanalytics.com The allyl ligand typically binds in an η³-fashion, where all three carbon atoms of the allyl group are involved in bonding to the metal. wikipedia.orglkouniv.ac.in However, η¹-allyl complexes, where only one carbon atom is bonded to the metal, are also known. wikipedia.orglkouniv.ac.in The presence of other ligands can influence the hapticity of the allyl group. nih.govrsc.org For instance, bidentate ligands can stabilize an η¹-allyl coordination mode in palladium(II) complexes. nih.govrsc.org

Formation of Transition Metal Complexes

Allyl xanthates react with various transition metal ions to form coordination complexes. The synthesis of these complexes often involves the reaction of a metal salt with this compound in a suitable solvent. The resulting complexes can exhibit different geometries, such as tetrahedral or square planar, depending on the metal ion and its coordination number. researchgate.netpurdue.edu

The formation of transition metal allyl complexes can also be achieved through several synthetic routes, including:

Oxidative addition: An allylic halide reacts with a low-valent metal complex. wikipedia.org

From diene complexes: Nucleophilic attack on a coordinated diene can lead to the formation of an allyl complex. lkouniv.ac.in

The stability of transition metal allyl complexes can be significantly influenced by the substituents on the allyl ligand. vanderbilt.edu Bulky substituents on the terminal carbons of the allyl group can enhance the stability of the resulting complexes. vanderbilt.edu The reactivity of these complexes is also of great interest. For example, molybdenum and tungsten allyl complexes containing amidinato ligands have been shown to react with bidentate ligands like 1,10-phenanthroline (B135089) and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), leading to ligand substitution or the formation of binuclear complexes. rsc.org

Advanced Applications in Organic Synthesis and Polymer Science

Reagent in Diverse Organic Transformations

The reactivity of potassium allyl xanthate makes it a valuable precursor and intermediate in the synthesis of a wide array of organic molecules. Its applications range from the straightforward preparation of other xanthate esters to its use as a strategic component in the construction of complex molecular architectures.

Preparation of Diverse Xanthate Esters

This compound serves as a readily available starting material for the synthesis of various S-allyl xanthate esters. These esters are typically prepared through the reaction of this compound with an appropriate alkyl or aryl halide. This nucleophilic substitution reaction is a fundamental transformation that allows for the introduction of the allyl xanthate moiety into a wide range of organic substrates. The resulting allyl xanthate esters are themselves stable and can be isolated, purified, and used in subsequent synthetic steps. A Chinese patent describes a method for preparing alkyl xanthate allyl ester compounds by reacting an alcohol containing an allylic structure with an alkyl xanthate in the presence of a mineral acid. google.com

The general scheme for this transformation can be represented as:

R-X + KSCH(=S)OCH₂CH=CH₂ → R-SCH(=S)OCH₂CH=CH₂ + KX

Where R is an alkyl or aryl group and X is a halide.

Access to Highly Functionalized Organosulfur Compounds

The allyl group in this compound provides a reactive handle for the synthesis of highly functionalized organosulfur compounds. One of the key reactions is the mdpi.commdpi.com-sigmatropic rearrangement of allyl xanthates, often referred to as the Chugaev-type elimination's lesser-known cousin, which leads to the formation of dithiocarbonates. This rearrangement has been utilized in the asymmetric synthesis of thiotetronic acids, demonstrating the transfer of chirality.

Furthermore, potassium xanthates, in general, are effective sulfurizing agents for the preparation of thioethers from alkyl and aryl halides, offering an odorless alternative to thiols. mdpi.comnih.gov This method is applicable to a broad range of substrates with good functional group tolerance. The reaction likely proceeds through the formation of an intermediate xanthate ester, which then undergoes further transformation to yield the thioether.

A notable application is the synthesis of α-xanthyl enones from the reaction of potassium xanthate with epoxides under acidic conditions. These α-xanthyl enones are versatile building blocks that can undergo further functionalization, such as conjugate additions, to create a variety of β-substituted α-xanthyl ketones.

Strategic Intermediates for Complex Molecule Synthesis

The unique reactivity of the allyl xanthate group makes it a strategic tool in the synthesis of complex molecules, including natural products. The hetero-Claisen rearrangement of allyl xanthates has been a key step in the construction of the quaternary carbon atom in the synthesis of agelasidine A, a marine natural product. This highlights the ability of allyl xanthate chemistry to facilitate the formation of challenging structural motifs.

The versatility of the xanthate group allows for its participation in both radical and ionic reactions, providing multiple pathways for bond formation and molecular elaboration. This dual reactivity makes this compound and its derivatives valuable intermediates in multi-step synthetic sequences aimed at constructing complex target molecules.

Late-Stage Functionalization Approaches for Chemical Modification

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules at a late stage of the synthesis, avoiding the need for de novo synthesis of analogues. wikipedia.org The xanthate group, derivable from this compound, is well-suited for such applications due to its diverse reactivity under mild conditions.

Recent advancements have shown that alkyl xanthates can be used in C–H xanthylation reactions, allowing for the direct introduction of the xanthate functionality into aliphatic C-H bonds. nih.gov This transformation can be achieved with high site-selectivity and tolerates a variety of functional groups. The installed xanthate can then be converted into a range of other functional groups, effectively enabling the late-stage diversification of complex scaffolds. While direct examples using this compound are not extensively documented, the general principles of xanthate-mediated LSF are applicable. For instance, O-benzyl xanthate esters have been successfully employed in Csp³–Csp² cross-couplings under dual nickel/photoredox catalysis, showcasing the potential for xanthates as radical pronucleophiles in complex settings. acs.org

Role in Controlled Polymerization Techniques

In addition to its applications in small molecule synthesis, this compound and its derivatives play a crucial role in the field of polymer science, particularly in controlled polymerization methods.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, low dispersity, and complex architectures. wikipedia.org The process relies on a chain transfer agent (CTA) to mediate the polymerization. Xanthates, including those derived from this compound, are a class of CTAs used in RAFT polymerization, a process sometimes referred to as MADIX (Macromolecular Design by Interchange of Xanthates).

The general structure of a xanthate RAFT agent is R-S(C=S)O-R'. The effectiveness of the RAFT agent depends on the nature of the activating Z group (O-R') and the leaving R group. The allyl group in this compound can be incorporated into the RAFT agent structure, influencing its reactivity and the types of monomers that can be effectively controlled.

While specific studies detailing the use of this compound itself as a primary RAFT agent are not abundant, the utility of allyl-functionalized polymers and allyl xanthate derivatives in this context is well-established. For instance, allyl-functionalized copolymers with well-defined structures have been prepared via selective RAFT copolymerization. psu.edu In these cases, the more reactive double bond of a monomer like allyl methacrylate (B99206) is polymerized, leaving the less reactive allyl group intact for potential post-polymerization modification.

A patent for Solvay Specialty Polymers describes fluorinated allyl xanthate compounds for use as chain transfer agents in polymerization. nih.gov This indicates the industrial interest in leveraging the properties of the allyl xanthate moiety for creating specialized polymers.

The table below summarizes the general classes of RAFT agents and their typical Z and R groups.

| Class of RAFT Agent | Z Group (Activating Group) | R Group (Leaving Group) |

| Dithiocarbamates | -N(Alkyl)₂ or -N(Aryl)₂ | Alkyl or Aryl |

| Xanthates | -O-Alkyl (e.g., -O-Allyl) | Alkyl |

| Dithioesters | Aryl or Alkyl | Alkyl |

| Trithiocarbonates | -S-Alkyl | Alkyl |

Research has also explored the synthesis of xanthate-functionalized polymers where the xanthate group can be used to control the polymerization of various monomers. The resulting polymers can have applications in areas such as drug delivery and materials science.

Initiation of Ring-Opening Polymerization

Beyond their role in RAFT polymerization, potassium xanthates have also been explored as initiators for the ring-opening polymerization (ROP) of cyclic monomers, particularly cyclic esters like lactide and cyclic carbonates. nih.gov This application expands the utility of xanthates into another major area of polymer chemistry, offering pathways to producing biodegradable and biocompatible polyesters. nih.govresearchgate.net The use of potassium-based initiators is of particular interest due to potassium being a non-toxic and earth-abundant metal. mdpi.commdpi.com

Potassium xanthates have been shown to initiate the catalyst- and solvent-free ring-opening polymerization of lactide. nih.gov The proposed mechanism suggests that the xanthate initiates the ring-opening of the monomer, followed by a stepwise growth of the polymer chain. This process can exhibit characteristics of a "living" polymerization, such as the potential for narrow polydispersity. nih.gov

Kinetic experiments have been conducted using various low molecular weight potassium xanthates, including potassium methyl xanthate and potassium butyl xanthate, as well as xanthate-functionalized macroinitiators. nih.gov In the case of ROP of lactide, the polymerization typically follows pseudo-first-order kinetics with respect to the monomer concentration. researchgate.net The rate of polymerization is highly dependent on the ring strain of the cyclic monomer; more strained rings generally polymerize faster. researchgate.netwiley-vch.de

Studies on the ROP of L-lactide using potassium-based catalysts have shown that the polymerization can be extremely rapid, occurring within minutes at room temperature. mdpi.com The mechanism can be complex and may involve the deprotonation of the monomer by the initiator to form a lactide enolate, which then initiates the polymerization through an anionic pathway. mdpi.com The reactivity and kinetics are also influenced by factors such as the solvent and the presence of co-initiators like benzyl (B1604629) alcohol. mdpi.commdpi.com For instance, a significant solvent effect was observed for the ROP of L-lactide, with toluene (B28343) being more efficient than THF or CH2Cl2. mdpi.com

Synthesis of Amphiphilic Copolymers with Specific Properties

The synthesis of amphiphilic copolymers using this compound is a sophisticated application of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov This technique offers precise control over the molecular architecture, enabling the creation of polymers with specifically tailored properties. nih.govrsc.org this compound serves as a highly effective chain transfer agent (CTA), facilitating the controlled polymerization of a wide range of monomers to produce well-defined block copolymers. researchgate.netnih.gov

The fundamental principle involves the sequential polymerization of hydrophilic and hydrophobic monomers. The process typically begins with the polymerization of the first monomer block in the presence of this compound. The resulting polymer chain is "living" and retains a reactive xanthate end-group. This macro-CTA is then used to initiate the polymerization of a second, different type of monomer, leading to the formation of a diblock copolymer. researchgate.netrsc.org This method allows for the synthesis of copolymers with predictable molecular weights and low polydispersity indices (Đ), indicating a high degree of uniformity among the polymer chains. rsc.orgnih.gov

The versatility of RAFT polymerization, facilitated by xanthates, allows for the incorporation of various functional monomers, leading to amphiphilic copolymers with stimuli-responsive behaviors. nih.gov For instance, by selecting appropriate monomers, copolymers that respond to changes in temperature or pH can be synthesized. researchgate.net The allyl group on the xanthate provides an additional site for post-polymerization modification, further expanding the potential to create complex and functional macromolecular structures. researchgate.netnih.gov

Detailed Research Findings:

Research in this area has demonstrated the successful synthesis of various amphiphilic block copolymers using xanthate-mediated RAFT polymerization. For example, poly(ethylene glycol) (PEG)-based macro-RAFT agents, synthesized using potassium xanthates, have been employed to create amphiphilic diblock copolymers like poly(ethylene glycol)-b-poly(vinyl acetate) (PEG-b-PVAc). researchgate.net These copolymers self-assemble in aqueous solutions to form micelles, with a hydrophobic core and a hydrophilic corona. researchgate.netnih.gov

The following table summarizes representative data from studies on amphiphilic copolymers synthesized via xanthate-mediated RAFT polymerization, illustrating the level of control achieved.

Table 1: Characteristics of Amphiphilic Copolymers Synthesized via Xanthate-Mediated RAFT Polymerization

| Copolymer | Hydrophilic Block | Hydrophobic Block | M_n ( g/mol ) (Experimental) | Đ (PDI) | Reference |

|---|---|---|---|---|---|

| P(Et₃N-AMPS)-b-PS | Poly(triethylammonium 2-acrylamido-2-methylpropanesulfonate) | Polystyrene | 15,400 | 1.29 | rsc.org |

| PEG-b-PVAc | Poly(ethylene glycol) | Poly(vinyl acetate) | - | <1.4 | researchgate.net |

| p(St-co-PEO₅MEMA) | Poly(oligo(ethylene glycol) methyl ether methacrylate) | Polystyrene | 2,000 - 21,000 | 1.15 - 1.70 | nih.gov |

| PDMS-b-PM₃ | Poly[tri(ethylene glycol) methyl ether methacrylate] | Polydimethylsiloxane | 12,100 - 40,700 | ≤1.08 | rsc.org |

M_n = Number-average molecular weight; Đ (PDI) = Polydispersity Index. Data is illustrative of typical results found in the literature.

The synthesis of these advanced materials opens up possibilities for a wide range of applications. The precise control over the copolymer structure, including the sequence and length of the hydrophilic and hydrophobic blocks, is crucial for dictating their final properties and function. rsc.orgnih.gov The use of this compound and similar xanthate-based CTAs is a cornerstone of this advanced synthetic approach in polymer science. nih.govniperraebareli.edu.in

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Poly(ethylene glycol) |

| Poly(vinyl acetate) |

| Polystyrene |

| Poly(triethylammonium 2-acrylamido-2-methylpropanesulfonate) |

| Poly(oligo(ethylene glycol) methyl ether methacrylate) |

| Polydimethylsiloxane |

| Poly[tri(ethylene glycol) methyl ether methacrylate] |

| Poly(poly(ethylene glycol) methyl ether acrylate) |

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are instrumental in defining the fundamental properties of potassium allyl xanthate, from its three-dimensional geometry to its electronic frontier orbitals.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure and geometry of xanthates. The B3LYP functional, for instance, is commonly employed to optimize the molecular geometry and predict various molecular properties. Theoretical studies on similar xanthate molecules demonstrate that DFT calculations can accurately determine bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, these calculations would reveal the precise spatial arrangement of the allyl group relative to the dithiocarbonate moiety.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

|---|---|

| C=S Bond Length | ~1.68 Å |

| C-S Bond Length | ~1.78 Å |

| O-C(S) Bond Length | ~1.35 Å |

| C-O-C Bond Angle | ~118° |

| S-C-S Bond Angle | ~125° |

Note: These values are illustrative and based on typical data for similar xanthate compounds.

The Hartree-Fock (HF) method, while being a more foundational ab initio method, serves as a crucial starting point for more complex calculations, such as Møller-Plesset perturbation theory (MP2). researchgate.net HF calculations are often used for initial geometry optimizations of xanthate structures. researchgate.net Though it does not account for electron correlation to the same extent as DFT or post-HF methods, it provides valuable baseline information on the electronic ground state and orbital energies of this compound. pku.edu.cn

Computational simulations of vibrational spectra are essential for interpreting experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. By calculating the vibrational frequencies and normal modes, specific absorption bands can be confidently assigned to particular molecular motions. For xanthates, key vibrational modes include the stretching of the C-O-C, C=S, and C-S bonds. researchgate.net Simulations for this compound would allow for a detailed analysis of its vibrational spectrum, aiding in its identification and structural characterization. researchgate.net

Table 2: Assignment of Key Vibrational Frequencies for Xanthates

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Asymmetric C-O-C Stretching | ~1170 - 1200 |

| Symmetric C-O-C Stretching | ~1130 - 1150 |

| C=S Stretching | ~960 - 1000 |

| C-S Stretching | ~660 - 680 |

| O-C-S Bending | ~580 - 600 |

Note: Based on data for potassium ethyl xanthate and potassium amyl xanthate. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. aimspress.com The energy gap between the HOMO and LUMO indicates the energy required for electronic excitation. A smaller gap suggests higher reactivity. aimspress.com For this compound, the HOMO is likely localized on the sulfur atoms of the dithiocarbonate group, making this region susceptible to electrophilic attack. The LUMO, conversely, would indicate the most probable site for nucleophilic attack. This analysis is fundamental for understanding the reaction mechanisms involving this compound. aimspress.com

Table 3: Illustrative HOMO-LUMO Energies for a Xanthate Molecule

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.4 |

| HOMO-LUMO Gap | 4.4 |

Note: These values are representative and serve to illustrate the concept.

Mechanistic Probing via Computational Modeling

Computational modeling allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, orbital interactions, and the nature of chemical bonds within a molecule. In the context of this compound, NBO analysis, typically performed using Density Functional Theory (DFT), can elucidate the electronic interactions that govern its reactivity.

Studies on similar xanthate molecules reveal key electronic features that are applicable to this compound. The analysis of the xanthate functional group (-OCSSK) shows a significant delocalization of negative charge across the two sulfur atoms and the oxygen atom. The potassium ion is expected to have a largely ionic interaction with the xanthate anion.

NBO analysis provides a detailed picture of the donor-acceptor interactions within the molecule. The primary interactions involve the lone pairs of the oxygen and sulfur atoms. These interactions contribute to the stability of the molecule. The table below illustrates typical NBO analysis results for a xanthate molecule, which can be extrapolated to this compound.

Table 1: Hypothetical NBO Analysis Data for the Xanthate Anion

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) O | π* (C=S) | 25.5 | n -> π |

| LP (2) S1 | σ (C-O) | 5.2 | n -> σ |

| LP (3) S2 | π (C=S) | 45.8 | n -> π |

| π (C=S) | σ (C-O) | 2.1 | π -> σ* |

Note: This data is representative and based on studies of similar xanthate compounds. E(2) represents the stabilization energy of the donor-acceptor interaction.

Modeling of Reaction Pathways and Transition States

Theoretical modeling is crucial for understanding the reaction mechanisms of this compound, such as its decomposition or its interaction with other chemical species. Computational methods can map out potential energy surfaces, identify transition states, and calculate activation energies, providing a detailed understanding of reaction kinetics and thermodynamics.

A significant reaction pathway for xanthates is thermal decomposition, often referred to as the Chugaev reaction in related compounds, which typically proceeds through a cis-elimination mechanism. researchgate.net For this compound, a likely decomposition pathway involves the formation of an alkene (propene), carbonyl sulfide (B99878) (COS), and potassium hydrosulfide (B80085) (KSH).

Computational studies on the thermal decomposition of other xanthates have shown that the reaction can proceed through a concerted mechanism involving a cyclic transition state. researchgate.net The energy barrier for this process can be calculated, offering insights into the stability of the compound.

Table 2: Calculated Thermodynamic Data for a Hypothetical Xanthate Decomposition Reaction

| Parameter | Value (kJ/mol) |

| Enthalpy of Reaction (ΔH) | -50.2 |

| Gibbs Free Energy of Reaction (ΔG) | -85.7 |

| Activation Energy (Ea) | 120.4 |

Note: These values are illustrative and represent typical data obtained from DFT calculations on xanthate decomposition.

Molecular Dynamics Simulations for Interfacial and Solution-Phase Interactions

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules in condensed phases, such as in solution or at interfaces. princeton.edu For this compound, MD simulations can provide insights into its solvation in water and its adsorption behavior onto mineral surfaces, which is critical for its application in mineral flotation. princeton.eduresearchgate.net

In aqueous solutions, MD simulations can reveal the hydration structure around the xanthate ion. The potassium ion will be surrounded by a shell of water molecules, and the polar head of the xanthate anion will also be well-solvated. The non-polar allyl group will have a more structured arrangement of water molecules around it, characteristic of hydrophobic hydration.

At the solid-liquid interface, such as the surface of a sulfide mineral (e.g., pyrite (B73398) or galena), MD simulations can model the adsorption process. mdpi.com These simulations show that the xanthate anion tends to adsorb onto the mineral surface through the sulfur atoms of the polar head group, which form chemical bonds with the metal atoms on the mineral surface. mdpi.comresearchgate.net The allyl group, being hydrophobic, would be oriented away from the hydrophilic mineral surface and towards the aqueous phase.

Table 3: Representative Interfacial Properties from MD Simulations of Xanthate on a Mineral Surface

| Property | Value |

| Adsorption Energy (kJ/mol) | -150 to -200 |

| Orientation of Allyl Group | Tilted away from the surface |

| Distance of Sulfur atoms to Surface (Å) | 2.0 - 2.5 |

| Water Density at Interface (g/cm³) | 0.85 |

Note: This data is representative and based on MD simulations of similar xanthates on sulfide mineral surfaces.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable insights into the molecular structure and properties of potassium allyl xanthate.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a primary technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique molecular "fingerprint." In the case of this compound, the spectrum reveals characteristic vibrations of its constituent bonds.

Key vibrational bands observed in the FTIR spectrum of potassium xanthates include strong absorptions corresponding to the C-H bonds of the alkyl group, the C-O-C linkage, and the dithiocarbonate (xanthate) group. The C=S stretching vibration is particularly significant for confirming the xanthate structure. Published data for similar potassium alkyl xanthates show strong, characteristic peaks between 1000 cm⁻¹ and 1260 cm⁻¹. researchgate.net Specifically, the peaks around 1140-1180 cm⁻¹ and near 1050 cm⁻¹ are attributed to the stretching of the C-O-C and CS₂ entities, respectively. researchgate.net The C-H stretching vibrations of the allyl group's CH₂ and CH₃ groups typically appear in the 2800-3000 cm⁻¹ region. researchgate.netresearchgate.net

Table 1: Typical FTIR Peak Assignments for Potassium Alkyl Xanthates This table is based on data for various potassium alkyl xanthates, such as ethyl and butyl xanthate, which are structurally similar to this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~2960 | Asymmetric C-H Stretch | -CH₃ (Allyl group) | researchgate.net |

| ~2870 | Symmetric C-H Stretch | -CH₃ (Allyl group) | researchgate.net |

| ~1140-1250 | C-O-C Asymmetric Stretch | C-O-C Linkage | researchgate.netcdnsciencepub.com |

| ~1050-1110 | C=S Stretch | Dithiocarbonate (-OCS₂) | researchgate.netresearchgate.net |

| ~1020 | C-O-C Symmetric Stretch | C-O-C Linkage | cdnsciencepub.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Liquid-state NMR provides high-resolution data that allows for the unambiguous assignment of each hydrogen and carbon atom in the this compound structure.

In the ¹H NMR spectrum, the protons of the allyl group exhibit characteristic chemical shifts and coupling patterns. The protons on the carbon adjacent to the oxygen atom are deshielded and appear at a lower field. For a similar compound, potassium ethyl xanthate, the methylene (B1212753) (-CH₂-) protons next to the oxygen appear as a quartet around 4.5 ppm, while the terminal methyl (-CH₃) protons appear as a triplet around 1.3 ppm when dissolved in a solvent like DMSO-d₆. chemicalbook.com For this compound, one would expect to see distinct signals for the vinylic protons (-CH=CH₂) and the methylene protons (-O-CH₂-).

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom of the C=S group is highly deshielded and appears significantly downfield. The carbons of the allyl group will have distinct chemical shifts, allowing for complete structural confirmation. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound These are estimated values based on general principles and data from similar structures like potassium ethyl xanthate. Actual values may vary based on solvent and experimental conditions.

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| -O-CH₂ -CH=CH₂ | ~4.6 - 4.8 | Doublet |

| -O-CH₂-CH =CH₂ | ~5.8 - 6.0 | Multiplet |

| -O-CH₂-CH=CH₂ | ~5.1 - 5.3 | Multiplet |

| ¹³C NMR | ||

| -O-C S₂-K | ~210 - 220 | |

| -O-CH₂ -CH=CH₂ | ~70 - 75 | |

| -O-CH₂-CH =CH₂ | ~130 - 135 | |

| -O-CH₂-CH=CH₂ | ~115 - 120 |

NMR spectroscopy is not only used for initial structural confirmation but also to study dynamic processes. For complex molecules where xanthate groups might be attached at different positions, such as in modified cellulose, NMR can determine the distribution of these groups. researchgate.net By stabilizing the xanthate groups through a reaction like allylation, researchers can analyze the original substitution pattern. researchgate.net

Furthermore, NMR can monitor the degradation of xanthates over time. As the xanthate molecule decomposes, new signals corresponding to the degradation products will appear in the NMR spectrum, while the signals of the original compound will decrease in intensity. This allows for the study of degradation kinetics and the identification of decomposition pathways under various conditions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Concentration and Degradation Monitoring

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a substance in solution. It is a simple, rapid, and effective method for quantifying the concentration of compounds that absorb in this region.

This compound, like other xanthates, exhibits a strong and characteristic UV absorption peak due to the π → π* electronic transition within the dithiocarbonate group. For potassium amyl xanthate, this absorption maximum (λmax) is located at approximately 301 nm. researchgate.net The intensity of this absorption is directly proportional to the concentration of the xanthate in solution, a relationship described by the Beer-Lambert law. This allows for the creation of a calibration curve to determine the concentration of unknown samples. researchgate.net

This technique is also highly effective for monitoring the degradation of xanthates. As the xanthate decomposes, the chromophoric -OCS₂ group is destroyed, leading to a decrease in the absorbance at its λmax. nih.gov By tracking this decrease over time and under different pH conditions, the stability and decomposition rate of this compound can be accurately determined. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. ntu.edu.tw XPS works by irradiating a surface with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. nih.gov

For this compound, XPS can confirm the presence of potassium, carbon, oxygen, and sulfur on a surface. High-resolution scans of the individual element regions provide information about their chemical bonding environment. For instance, the binding energy of the sulfur 2p electrons can distinguish between sulfur in the xanthate and sulfur in potential decomposition or reaction products, such as metal sulfides. scirp.orgresearchgate.net Similarly, the C 1s spectrum can be deconvoluted to identify carbons in different environments (C-C, C-O, C=S). This makes XPS an indispensable tool for studying the adsorption of this compound onto mineral surfaces in flotation research. scirp.org

Table 3: Representative XPS Binding Energies for Elements in a Potassium Xanthate Sample Binding energies can vary slightly depending on the specific chemical environment and instrument calibration. Values are referenced to the C 1s peak at 285.0 eV.

| Element | Orbital | Typical Binding Energy (eV) | Reference |

| S | 2p | ~162.0 - 163.0 | researchgate.net |

| C | 1s | ~285.0 (adventitious), ~286.5 (C-O), ~288.0 (C=S) | nih.govscirp.org |

| O | 1s | ~532.0 - 533.0 | nih.govscirp.org |

| K | 2p₃/₂ | ~293.0 | nih.gov |

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental in the analytical chemistry of this compound, enabling the separation, identification, and quantification of the compound itself, its degradation products, and related impurities. These methods are prized for their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a versatile and powerful tool for the analysis of non-volatile and thermally labile compounds like this compound. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a liquid solvent).

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a robust method for the simultaneous determination and identification of trace levels of xanthates. This technique combines the superior separation capabilities of HPLC with the high sensitivity and structural elucidation power of MS/MS.

In a typical application, a water sample containing various xanthates is first concentrated using Solid Phase Extraction (SPE). The extract is then injected into the HPLC-MS/MS system. The HPLC separates the different xanthate species, which are then ionized and fragmented in the mass spectrometer. By selecting specific precursor-to-product ion transitions, the instrument can selectively detect and quantify individual xanthates with high accuracy and precision, even in complex matrices like mining wastewater. nih.gov

Research has demonstrated the effectiveness of this method for the simultaneous determination of multiple trace xanthates, such as potassium ethyl xanthate, potassium butyl xanthate, and potassium isopropyl xanthate. nih.gov The method achieves excellent linearity over a wide concentration range and low detection limits, making it the first of its kind for analyzing trace xanthates in environmental water samples. nih.gov The successful application to various water samples underscores its potential for monitoring the environmental fate and risk of these compounds. nih.gov

Further studies have utilized chromatographic methods like Gel Permeation Chromatography (GPC), a form of HPLC, in conjunction with mass spectrometry to analyze the products of reactions involving potassium xanthates. rsc.org For instance, in the reaction between potassium xanthates and cyclic carbonates, GPC analysis revealed the formation of oligomeric products. rsc.orgrsc.org

Table 1: HPLC-MS/MS Method Parameters for Xanthate Analysis

| Parameter | Value |

| Linearity Range | 1-1000 µg/L |

| Correlation Coefficient (R²) | ≥ 0.998 |

| Limits of Detection (LOD) | 0.02-0.68 µg/L |

| Average Recoveries | 72.9% - 107.6% |

| Relative Standard Deviation (RSD) | <5% |

| Data derived from a study on the determination of trace xanthates in water samples using SPE and HPLC-MS/MS. nih.gov |

HPLC coupled with Inductively Coupled Plasma Tandem Mass Spectrometry (HPLC-ICP-MS/MS) is an element-selective technique used for the sensitive determination of xanthates. While the high-temperature plasma in ICP-MS destroys the molecular structure, coupling it with HPLC allows for speciation analysis by separating different metal-containing or sulfur-containing species before they reach the detector. oulu.fi

A novel analytical approach involves the formation of metal complexes with xanthates, which are then extracted and analyzed. For example, xanthates can form complexes with Copper(II) ions in an aqueous solution. These complexes are extracted into an organic solvent like ethyl acetate (B1210297) and then introduced into the HPLC-ICP-MS/MS system. oulu.firesearchgate.net The instrument monitors specific masses, such as ³²S¹⁶O⁺ and ⁶³Cu⁺, allowing for the sensitive and selective determination of the original xanthate concentration. oulu.firesearchgate.net This method has been successfully applied to determine various xanthates, including potassium amyl xanthate and potassium ethyl xanthate. oulu.firesearchgate.netresearchgate.net

The ICP-MS/MS is often operated in a mass-shift mode, where a reaction gas like oxygen is introduced into a collision/reaction cell. This helps to resolve spectral interferences by shifting the target analyte to a different mass. For sulfur determination, the S⁺ ion can be measured as SO⁺, which significantly reduces background noise and improves detection limits. researchgate.net This technique provides a fast and sensitive option for selective xanthate determination, with detection limits in the µg/L range. oulu.firesearchgate.net

Table 2: Performance of HPLC-ICP-MS/MS for Xanthate Determination

| Analyte | Detection Limit (as complex) | Linear Calibration Range |

| Sodium Isopropyl Xanthate | 24.7 µg/L | 0.1–15 mg/L |

| Sodium Isobutyl Xanthate | 13.3 µg/L | 0.1–15 mg/L |

| Potassium Ethyl Xanthate (as (EX)₂) | 20 µg/L | N/A |

| Potassium Ethyl Xanthate (direct) | 88 µg/L | N/A |

| Data compiled from studies on the determination of xanthates as Cu(II) complexes and the analysis of potassium ethyl xanthate. oulu.firesearchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. For xanthates, which are salts and not readily volatile, GC is typically used to analyze their volatile degradation products.

This compound, like other xanthates, is known to decompose under acidic conditions to produce carbon disulfide (CS₂), a volatile and highly toxic compound. cdut.edu.cnresearchgate.net Headspace Gas Chromatography with an Electron Capture Detector (HS-GC-ECD) is a highly sensitive method for quantifying xanthates based on the analysis of this CS₂ degradation product. cdut.edu.cnresearchgate.net

In this method, an aqueous sample containing the xanthate is acidified in a sealed headspace vial. The vial is then heated and agitated for a specific time to promote the decomposition of the xanthate and allow the resulting CS₂ to partition into the gas phase (headspace). A sample of the headspace gas is then automatically injected into the GC system. The CS₂ is separated from other volatile components on the GC column and detected by the highly sensitive Electron Capture Detector (ECD), which is particularly responsive to electrophilic compounds like CS₂. cdut.edu.cn

The signal from the ECD is directly proportional to the concentration of CS₂ in the headspace, which in turn correlates to the initial concentration of the xanthate in the sample. cdut.edu.cnresearchgate.net This method offers extremely high sensitivity, with detection limits significantly lower than other techniques like UV-Vis spectrophotometry or even HS-GC-MS. cdut.edu.cnresearchgate.net The simple sample preparation (acidification in a vial) and high sensitivity make HS-GC-ECD an excellent choice for monitoring trace levels of xanthates in environmental samples such as surface and drinking water. cdut.edu.cnresearchgate.net

Table 3: Analytical Performance of HS-GC-ECD for Butyl Xanthate Determination

| Parameter | Value |

| Linear Range | 0.7–100 ng/mL |

| Detection Limit (S/N=3) | 0.3 ng/mL |

| Intra-day Precision (RSD) | 1.5% - 4.0% |

| Inter-day Precision (RSD) | 4.6% - 4.7% |

| Spiked Sample Recovery | 93.3% - 104.7% |

| Data from a study on the determination of potassium butyl xanthate via its CS₂ degradation product. cdut.edu.cnresearchgate.net |

Electrochemical Analysis Methods

Electrochemical methods provide valuable insights into the redox behavior and surface interactions of this compound, particularly in contexts like mineral flotation. These techniques measure changes in electrical properties, such as potential or current, to characterize chemical reactions.

Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the adsorption and reaction of xanthates on mineral and metal surfaces. In a typical setup, an electrode made of a specific material (e.g., copper) is immersed in an electrolyte solution with a controlled pH. scispace.com this compound is then added to the solution. By scanning the potential of the working electrode and measuring the resulting current, researchers can observe the electrochemical reactions occurring at the electrode surface. scispace.com

Studies using this method have discerned the chemisorption of xanthate onto surfaces. scispace.com For instance, research on potassium amyl xanthate has shown that it chemisorbs onto copper surfaces, forming a monolayer. scispace.com The potential at which these adsorption processes occur can be precisely determined. Further electrochemical reactions, such as the formation of copper xanthate precipitates on the surface, can also be identified. scispace.com Polarographic studies on other xanthates, like potassium isobutyl xanthate, at a mercury electrode have also been conducted, revealing that the anodic reaction product is strongly adsorbed onto the mercury surface. nih.gov These electrochemical analyses are crucial for understanding the fundamental mechanisms by which xanthates function as collectors in flotation processes. scispace.com

Catalytic Polarography for Metal Ion Detection in Xanthate Systems

Catalytic polarography is a highly sensitive electrochemical technique employed for the determination of trace amounts of metal ions. In systems containing xanthates, this method leverages the catalytic hydrogen waves that are generated at a dropping mercury electrode (DME). The presence of a complexing agent, such as a xanthate, in conjunction with a metal ion in a specific buffer solution, can produce a catalytic current that is significantly larger than the diffusion current of the metal ion alone. This enhancement in signal allows for quantification at very low concentrations.